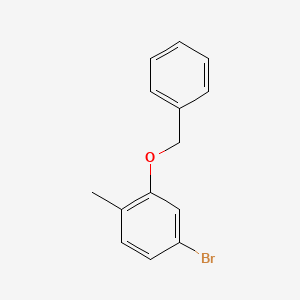

2-(Benzyloxy)-4-bromo-1-methylbenzene

Description

Contextualization of Substituted Aromatic Ethers within Synthetic Organic Chemistry

Aromatic ethers are a class of organic compounds characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group. byjus.com They are fundamental building blocks and intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and fragrances. numberanalytics.comncert.nic.in The presence of the ether linkage attached to an aromatic ring imparts unique chemical properties and reactivity to these compounds. numberanalytics.com

Substituted aromatic ethers, which contain additional functional groups on the aromatic ring, offer even greater versatility in organic synthesis. numberanalytics.com These substituents can influence the electronic properties and reactivity of the aromatic ring, allowing for a diverse range of chemical transformations. numberanalytics.com The ether group itself can act as a directing group in electrophilic aromatic substitution reactions, typically guiding incoming electrophiles to the ortho and para positions. numberanalytics.com Furthermore, the ether linkage can be cleaved under specific conditions to yield phenols, adding another layer of synthetic utility. numberanalytics.com The ability to introduce and modify various substituents on the aromatic ring makes substituted aromatic ethers indispensable tools for constructing complex molecular architectures. solubilityofthings.com

Significance of Halogenated Toluene (B28343) Derivatives as Synthetic Intermediates

Toluene and its derivatives are fundamental feedstock chemicals often utilized as solvents in industrial processes. alfa-chemistry.comacs.org The methyl group on the toluene ring provides a reactive site for various chemical transformations, making these compounds valuable starting materials in organic synthesis. researchgate.net Halogenated toluene derivatives, in particular, are highly important synthetic intermediates due to the dual reactivity offered by the halogen atom and the methyl group.

The halogen atom, typically bromine or chlorine, serves as a versatile functional handle. It can participate in a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. benthamdirect.com This capability is crucial for the construction of complex molecular scaffolds found in many biologically active compounds and materials. Brominated derivatives are of particular interest in the synthesis of therapeutic agents. researchgate.net

Simultaneously, the methyl group can be functionalized through various reactions, including oxidation to form benzoic acids, halogenation to create benzylic halides, or C-H activation to introduce other functional groups. alfa-chemistry.comciac.jl.cn This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule, making halogenated toluene derivatives powerful and adaptable building blocks in the design and synthesis of new organic compounds. researchgate.net

Structural Features and Nomenclature of 2-(Benzyloxy)-4-bromo-1-methylbenzene

The chemical structure of this compound is defined by a benzene (B151609) ring substituted with three distinct groups: a benzyloxy group (-OCH₂C₆H₅), a bromine atom (-Br), and a methyl group (-CH₃). The substituents are positioned at carbons 2, 4, and 1, respectively, of the benzene ring.

The systematic IUPAC name for this compound is 4-bromo-1-methyl-2-(phenylmethoxy)benzene . nih.gov According to IUPAC nomenclature rules for ethers, the larger group attached to the oxygen atom is considered the parent hydrocarbon. byjus.comncert.nic.in In this case, the substituted benzene ring is the larger moiety. The smaller group, the benzyl (B1604629) group in this instance, is named as an "alkoxy" or, more specifically, a "benzyloxy" substituent. The numbering of the benzene ring is determined by giving the principal functional group (in this case, the ether) the lowest possible locant, and then numbering the other substituents accordingly. However, common nomenclature often prioritizes the parent toluene structure, leading to the name this compound.

Below is a table summarizing the key structural and identifying information for this compound.

| Property | Value |

| IUPAC Name | 4-bromo-1-methyl-2-(phenylmethoxy)benzene nih.gov |

| Common Name | This compound nih.gov |

| Molecular Formula | C₁₄H₁₃BrO nih.gov |

| Molecular Weight | 277.16 g/mol nih.gov |

| SMILES | CC1=CC(Br)=CC=C1OCC2=CC=CC=C2 |

| InChIKey | NZTWVEOFPMJZJK-UHFFFAOYSA-N nih.gov |

| CAS Number | 1114808-93-3 nih.gov |

Research Gaps and Emerging Areas in the Chemistry of Benzyloxy-Substituted Aryl Bromides

While benzyloxy-substituted aryl halides are established as useful intermediates, several research areas remain underexplored, presenting opportunities for future investigation. One emerging area is the development of more efficient and environmentally friendly synthetic methods for their preparation and subsequent transformations. researchgate.net This includes the use of novel catalytic systems for cross-coupling reactions that can operate under milder conditions and with a broader substrate scope. acs.org

A significant research gap exists in the comprehensive exploration of the reactivity of the benzylic C-H bonds within these molecules in the presence of the aryl bromide functionality. Developing selective C-H activation/functionalization methods for the benzylic position without affecting the aryl bromide would open new avenues for molecular diversification. acs.org

Furthermore, there is growing interest in the application of benzyloxy-substituted aryl bromides in the synthesis of complex natural products and pharmacologically active molecules. nih.gov Research into the design and synthesis of novel compounds derived from this scaffold could lead to the discovery of new therapeutic agents. nih.gov For instance, the benzyloxy motif has been identified as an important pharmacophore in certain biologically active compounds. nih.gov The investigation of dearomatization reactions of benzyloxy-substituted arenes is another novel research direction, offering pathways to complex three-dimensional structures. acs.org

Finally, a deeper understanding of the interplay between the electronic effects of the benzyloxy group and the bromine substituent on the reactivity of the aromatic ring is needed. This knowledge could enable more precise control over regioselectivity in various chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTWVEOFPMJZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678994 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114808-93-3 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 4 Bromo 1 Methylbenzene and Analogous Structures

O-Alkylation and Etherification Strategies for Benzyloxy Moiety Introduction

The introduction of a benzyloxy group onto a phenolic substrate is a common transformation in organic synthesis, typically achieved through etherification reactions. The Williamson ether synthesis and its variations are central to this approach.

Nucleophilic Substitution Reactions for Phenol (B47542) Benzylation

The most direct method for synthesizing 2-(benzyloxy)-4-bromo-1-methylbenzene is through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The synthesis involves the reaction of the phenoxide ion derived from 4-bromo-2-methylphenol (B185452) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. youtube.comresearchgate.net

The first step is the deprotonation of the weakly acidic hydroxyl group of the phenol using a suitable base to form a potent phenoxide nucleophile. youtube.com This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group and forming the C-O ether bond. youtube.comyoutube.com Due to the SN2 nature of the reaction, primary alkyl halides like benzyl bromide are excellent electrophiles, as they are unhindered and cannot undergo competing elimination reactions. masterorganicchemistry.comyoutube.comlibretexts.org

The general reaction is as follows:

Deprotonation: 4-bromo-2-methylphenol + Base → 4-bromo-2-methylphenoxide

Substitution: 4-bromo-2-methylphenoxide + Benzyl halide → this compound + Halide salt

Role of Base Systems (e.g., K₂CO₃, NaOH) in Ether Synthesis

The choice of base is critical for the efficient generation of the nucleophilic phenoxide from the phenol precursor. Unlike aliphatic alcohols, phenols are significantly more acidic (pKa ≈ 10), allowing for the use of moderately strong bases. youtube.com

Potassium Carbonate (K₂CO₃): This is a commonly used base in the benzylation of phenols. youtube.com It is a mild, inexpensive, and convenient base that is effective for deprotonating phenols without being overly reactive toward other functional groups. quora.com K₂CO₃ is often used in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), where it has sufficient solubility to promote the reaction. mdma.ch Its use in anhydrous conditions can lead to high yields of the desired ether. akjournals.comlookchem.com

Sodium Hydroxide (NaOH) and Sodium Hydride (NaH): Stronger bases like NaOH and NaH are also frequently employed. youtube.commdma.ch Sodium hydride provides an irreversible deprotonation, forming the sodium phenoxide and hydrogen gas, which drives the reaction forward. youtube.com These strong bases ensure complete conversion of the phenol to the phenoxide.

Cesium Carbonate (Cs₂CO₃): In some cases, cesium carbonate has been shown to provide superior results to potassium carbonate, leading to higher yields and shorter reaction times. mdma.chtandfonline.com The higher solubility of cesium salts in organic solvents and the formation of a "looser" ion pair between the cesium cation and the phenoxide anion are thought to enhance the nucleophilicity of the phenoxide, accelerating the alkylation. mdma.ch

| Base | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone (B3395972), DMF | Mild, inexpensive, effective for phenols. | youtube.comquora.commdma.ch |

| Sodium Hydroxide (NaOH) | Water, Ethanol/Water | Strong, inexpensive, often used in aqueous or phase-transfer conditions. | mdma.ch |

| Sodium Hydride (NaH) | THF, DMF | Very strong, irreversible deprotonation, requires anhydrous conditions. | youtube.com |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMSO | Highly efficient, greater solubility of its salts in organic solvents, leads to faster reactions and higher yields. | mdma.chtandfonline.com |

Application of Phase-Transfer Catalysis in Benzyloxylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. tandfonline.comphasetransfercatalysis.com In the O-alkylation of phenols, the phenoxide salt may be in a solid state or dissolved in an aqueous phase, while the benzyl halide is typically in a non-polar organic solvent like toluene (B28343). phasetransfercatalysis.com

A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the solid/aqueous phase into the organic phase. akjournals.com The lipophilic cation of the catalyst pairs with the phenoxide anion, rendering it soluble in the organic medium where it can react with the benzyl halide. This method avoids the need for harsh conditions or expensive anhydrous solvents, making it a "green chemistry" approach. tandfonline.comphasetransfercatalysis.com High yields can be achieved under very mild conditions, sometimes even without a solvent. tandfonline.com

Microwave-Assisted and Ultrasound-Assisted Synthesis Enhancements

Modern synthetic chemistry increasingly employs energy sources like microwaves and ultrasound to enhance reaction rates and yields.

Microwave-Assisted Synthesis: Microwave irradiation has proven to be highly effective for accelerating ether synthesis. organic-chemistry.org In many cases, the direct coupling of phenols with aryl or alkyl halides can be achieved in minutes with high to excellent yields, a dramatic reduction in time compared to conventional heating. acs.orgnih.gov This rapid heating can sometimes eliminate the need for a catalyst. tandfonline.comacs.org Microwave-assisted methods are noted for their operational simplicity, shorter reaction times, and increased yields. mdpi.com

Ultrasound-Assisted Synthesis: Sonication is another technique used to improve reaction efficiency, particularly in heterogeneous (solid-liquid) systems. researchgate.net The application of ultrasound can significantly increase reaction rates in solid-liquid phase-transfer catalyzed reactions. researchgate.net The mechanical effects of acoustic cavitation enhance mass transfer between the phases, leading to faster and more efficient synthesis. nih.gov

| Enhancement Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | 5-15 minutes, often in DMSO or acetonitrile | Drastic reduction in reaction time, high yields, can be catalyst-free. | tandfonline.comacs.orgnih.govmdpi.com |

| Ultrasound Irradiation | 40 kHz, room temperature to moderate heat | Enhanced rates in heterogeneous systems, improved mass transfer. | researchgate.netnih.gov |

Regioselective Bromination of Substituted Toluene Derivatives

An alternative synthetic route to this compound involves the bromination of 2-(benzyloxy)-1-methylbenzene. This pathway relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene (B151609) ring control the position of the incoming bromine atom.

Methods for Direct Aromatic Bromination

Direct aromatic bromination is a classic electrophilic substitution reaction. libretexts.org The regioselectivity of the reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of 2-(benzyloxy)-1-methylbenzene, both the benzyloxy group (-OCH₂Ph) and the methyl group (-CH₃) are activating, ortho-, para-directors. msu.edu

The benzyloxy group is a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion). libretexts.org It strongly directs incoming electrophiles to the ortho and para positions.

The methyl group is a weakly activating group that directs to the ortho and para positions through an inductive effect and hyperconjugation.

In 2-(benzyloxy)-1-methylbenzene, the para position relative to the strong benzyloxy directing group is vacant. This position is also a meta position to the methyl group, but the directing influence of the powerful benzyloxy group dominates. Therefore, electrophilic bromination is expected to be highly regioselective, yielding the desired 4-bromo isomer.

Common reagents for this transformation include:

Molecular Bromine (Br₂) with a Lewis Acid Catalyst: A combination such as Br₂ and ferric bromide (FeBr₃) is traditionally used. The Lewis acid polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the aromatic ring. libretexts.org

N-Bromosuccinimide (NBS): NBS is a mild and convenient source of electrophilic bromine, often used for the bromination of activated aromatic rings. nih.gov It can provide high regioselectivity, especially for para-bromination of phenols and related compounds. chemistryviews.orgresearchgate.net

The choice of solvent and reaction conditions is also crucial for achieving high selectivity and avoiding side reactions, such as benzylic bromination on the methyl group, although this typically requires radical conditions (e.g., light or a radical initiator) to compete effectively. libretexts.orgyoutube.com

Precursor Design for Selective Bromine Introduction

The strategic design of precursor molecules is paramount to control the regioselective introduction of the bromine atom onto the benzene ring. The directing effects of the substituents already present on the aromatic ring heavily influence the position of electrophilic substitution. In the case of this compound, the key challenge is to introduce the bromine atom at the C4 position, para to the methyl group and meta to the benzyloxy group.

Two primary precursor strategies can be envisioned: the bromination of 2-(benzyloxy)-1-methylbenzene or the benzylation of 4-bromo-2-methylphenol. The direct bromination of 2-(benzyloxy)-1-methylbenzene presents a challenge in selectivity. The benzyloxy group is a strongly activating ortho-, para-director, as is the methyl group. This would likely lead to a mixture of products, with bromination occurring at positions activated by both groups, primarily ortho and para to the benzyloxy group.

A more selective and commonly employed strategy involves the bromination of a phenolic precursor where the hydroxyl group's strong activating and directing effect can be exploited. The synthesis of 4-bromo-2-methylphenol from p-cresol (B1678582) is a well-established method. In this precursor, the hydroxyl and methyl groups are ortho and para directors. Bromination of p-cresol will preferentially occur at the positions ortho to the strongly activating hydroxyl group. Since one of these positions is already occupied by the methyl group, bromination selectively occurs at the other ortho position, which is C2 relative to the hydroxyl group, but this would lead to 2-bromo-4-methylphenol. To obtain the desired 4-bromo-2-methylphenol, one would need to start with o-cresol (B1677501). Bromination of o-cresol would be directed by the hydroxyl group to the para position, yielding 4-bromo-2-methylphenol with high selectivity. The hydroxyl group can then be converted to the benzyloxy ether in a subsequent step. This precursor design effectively circumvents the regioselectivity issues of direct bromination on the fully substituted ether.

The regioselective bromination of phenols can be challenging due to the small electronic differences between the ortho and para positions. researchgate.net However, methods using reagents like N-bromosuccinimide (NBS) in various solvents can provide good selectivity. ma.edu For instance, the use of a combination of trimethylsilyl (B98337) bromide (TMSBr) and a bulky sulfoxide (B87167) has been shown to favor para-bromination of phenols. researchgate.net

Multi-Step Convergent and Linear Synthesis Pathways

A linear synthesis involves the sequential modification of a single starting material until the final product is obtained. A plausible linear synthesis of this compound starts with p-cresol. The synthetic sequence would be as follows:

Bromination of p-cresol: p-Cresol is first brominated to introduce the bromine atom. As discussed, direct bromination of p-cresol would yield 2-bromo-4-methylphenol. To obtain the desired 4-bromo-2-methylphenol, one would start with o-cresol.

Benzylation of 4-bromo-2-methylphenol: The resulting 4-bromo-2-methylphenol is then subjected to a Williamson ether synthesis with benzyl bromide to form the final product, this compound. This reaction typically involves the use of a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile to displace the bromide from benzyl bromide. masterorganicchemistry.com

Fragment 1 Synthesis: Preparation of 4-bromo-2-methylphenol from o-cresol.

Fragment 2: Benzyl bromide, which is commercially available.

The final step is the coupling of these two fragments via a Williamson ether synthesis. While this specific example is relatively simple, the principles of convergent synthesis are highly valuable for the construction of more complex diaryl ethers and related structures.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions of both the bromination and the etherification steps.

For the bromination of cresol , various factors can be optimized. The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it can sometimes lead to over-bromination. N-bromosuccinimide (NBS) is a milder and more selective brominating agent, often used to avoid side reactions. The solvent also plays a significant role; chlorinated solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) are common. The reaction temperature is another key parameter. Lower temperatures generally favor higher selectivity, reducing the formation of undesired isomers. google.com Patents have described processes for the continuous bromination of p-cresol to control the reaction and improve the selectivity for the monobrominated product, highlighting the importance of reaction temperature control, typically between -20°C and 30°C. google.com

For the Williamson ether synthesis step, the choice of base, solvent, and temperature are crucial for maximizing the yield of the desired ether and minimizing side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol. rsc.org The solvent choice can influence the reaction rate and selectivity; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are often preferred. rsc.org A study on the Williamson ether synthesis of a related compound, benzyl β-naphthyl ether, showed that the solvent has a large impact on regioselectivity, with acetonitrile favoring O-alkylation (ether formation) over C-alkylation. rsc.org Temperature also plays a role; while higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination if the alkyl halide is not primary. masterorganicchemistry.com Since benzyl bromide is a primary halide, this is less of a concern.

Reactivity and Transformation Studies of 2 Benzyloxy 4 Bromo 1 Methylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The carbon-bromine bond in 2-(Benzyloxy)-4-bromo-1-methylbenzene is the primary site for reactivity in transition metal-catalyzed cross-coupling reactions. This versatile functional group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in the synthesis of more complex molecular architectures. Both palladium and nickel complexes are highly effective catalysts for activating such aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering a robust and versatile platform for the functionalization of aryl halides. The electron-rich nature and steric environment of this compound are expected to influence reaction kinetics and yields, but the compound is a prime candidate for a variety of palladium-mediated transformations.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming biaryl structures, involving the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or ester. The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. ugr.estcichemicals.com

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. For a substrate like this compound, a variety of palladium sources, ligands, and bases can be employed to achieve high yields. A representative example is the coupling of bromobenzene with phenylboronic acid, which demonstrates the fundamental transformation.

Representative Suzuki-Miyaura Coupling Data

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Bromobenzene | Phenylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 120 °C (Microwave) | High | nih.gov |

| Bromobenzene | Phenylboronic Acid | NHC-Pd(II) Complex | KOH | H₂O / 2-Propanol | 82 °C | 80% | nih.gov |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is particularly useful for its high reactivity and functional group tolerance. Organozinc reagents are generally more reactive than their organoboron counterparts, which can allow for couplings under milder conditions or with more challenging substrates. chem-station.com

The reaction of this compound with various aryl or alkylzinc reagents would be expected to proceed efficiently. A representative example using 4-bromotoluene illustrates the typical conditions for this transformation.

Representative Negishi Cross-Coupling Data

| Aryl Bromide | Organozinc Reagent | Catalyst System | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylzinc Chloride | Pd₂(dba)₃ / SPhos | THF | 70 °C | 98% | researchgate.net |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like an aryl bromide) and an alkene in the presence of a base. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. The reaction of this compound with various alkenes, such as styrene or acrylates, would lead to the formation of stilbene or cinnamate derivatives, respectively.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net This palladium- and copper-cocatalyzed reaction is a reliable method for the synthesis of internal alkynes. Coupling this compound with terminal alkynes would provide access to a range of substituted arylalkynes.

Representative Heck and Sonogashira Coupling Data

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Base/Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Heck | 4-Bromoanisole | Styrene | Pd(OAc)₂ / HUGPHOS-2 | Cs₂CO₃ / DMF | 110 °C | 47% | researchgate.net |

| Sonogashira | 1-Bromo-4-methoxybenzene | Phenylacetylene | Pd(OAc)₂ / CuI / DABCO | DABCO / DMF | 120 °C | 95% | nih.gov |

The formation of a carbon-phosphorus bond can be achieved through various methods, including the classic Michaelis-Arbuzov reaction. A modern, metal-free alternative is the photo-Arbuzov reaction, which can be initiated by visible light. organic-chemistry.org This reaction typically involves the generation of an aryl radical from an aryl halide, which is then trapped by a trialkyl phosphite to form the corresponding aryl phosphonate. researchgate.net This method is valued for its mild conditions and avoidance of transition metal catalysts. nih.gov

Representative Photo-Arbuzov Reaction Data

| Aryl Bromide | Phosphorus Reagent | Photocatalyst | Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromobenzene | P(OEt)₃ | Rhodamine 6G | Blue LEDs, DIPEA | DMSO | 89% | researchgate.net |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-based catalysts have emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysts can often activate more challenging substrates, such as aryl chlorides, and can participate in unique reaction pathways. nih.gov For a substrate like this compound, nickel catalysis offers a complementary approach to palladium, potentially enabling different substrate scopes or reaction conditions. Nickel catalysts are effective in Suzuki-Miyaura type couplings, often with different ligand requirements compared to palladium.

Representative Nickel-Catalyzed Suzuki-Miyaura Coupling Data

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic Acid | Ni(II)-NHC Precatalyst | KOtBu | THF/MeOH | RT | >95% | researchgate.net |

| 4-Chlorotoluene | Phenylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100 °C | 94% | nih.gov |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of carbon-heteroatom and carbon-carbon bonds.

The Ullmann condensation can be used for the homocoupling of aryl halides to form symmetrical biaryls nih.govnih.govwikipedia.org. For this compound, this would lead to the same symmetrical biphenyl as in the palladium-catalyzed homocoupling. Traditional Ullmann conditions often require high temperatures and stoichiometric copper, but modern protocols have been developed that use catalytic amounts of copper with various ligands, operating under milder conditions mdpi.comwikipedia.org.

Furthermore, copper-catalyzed Ullmann-type reactions are extensively used for the formation of aryl ethers, amines, and thioethers through the coupling of an aryl halide with an alcohol, amine, or thiol, respectively wikipedia.orgnih.govorganic-chemistry.org. This would allow for the transformation of the bromo substituent in this compound into other functional groups.

| Coupling Partner | Product Type | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Phenol (B47542) | Diaryl Ether | CuI | Cs₂CO₃ | NMP | 120-150 | Analogous to mdpi.com |

| Aniline | Diaryl Amine | CuI/diamine ligand | K₃PO₄ | Dioxane | 110 | Analogous to wikipedia.org |

| Thiophenol | Diaryl Thioether | CuI | K₂CO₃ | DMF | 130 | Analogous to wikipedia.org |

Table 2: Representative Conditions for Copper-Mediated Ullmann-Type Cross-Coupling Reactions.

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protecting group for a phenol. The stability and cleavage of this group, as well as transformations of the benzylic methylene, are important aspects of its chemistry.

The removal of the benzyl (B1604629) group to unveil the corresponding phenol is a common transformation in organic synthesis. Several methods are available for the cleavage of benzyl ethers.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether deprotection. It involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C) youtube.comyoutube.comcommonorganicchemistry.com. The reaction proceeds with high efficiency and yields toluene (B28343) as a byproduct, which is easily removed. This method is generally compatible with a wide range of functional groups, although it is not suitable for molecules containing other reducible moieties such as alkenes or alkynes.

Acid-Mediated Cleavage: Strong acids, such as HBr or BBr₃, can be used to cleave benzyl ethers researchgate.netacs.orgresearchgate.net. Boron tribromide is particularly effective for the cleavage of aryl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the benzylic carbon.

| Reagent | Conditions | Product | Reference |

| H₂, Pd/C | MeOH or EtOH, room temperature | 4-bromo-2-methylphenol (B185452) | youtube.comyoutube.com |

| BBr₃ | CH₂Cl₂, -78 °C to room temperature | 4-bromo-2-methylphenol | researchgate.netresearchgate.net |

Table 3: Common Deprotection Strategies for Benzyl Ethers.

The benzylic methylene group of the benzyloxy ether is susceptible to oxidation. Under certain conditions, this can lead to the formation of a benzoate ester, which can then be hydrolyzed to the corresponding phenol and benzoic acid.

More direct oxidation of the benzylic C-H bond can lead to the formation of a ketone. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO₄) or chromium-based reagents masterorganicchemistry.comambeed.comyoutube.commasterorganicchemistry.comlumenlearning.com. More modern and milder methods often utilize catalytic systems, for instance, with N-hydroxyimides and a metal co-catalyst under an oxygen atmosphere, to achieve the oxidation of benzylic methylenes to ketones rsc.org. Such a transformation on this compound would yield the corresponding benzoyl ester of 4-bromo-2-methylphenol.

| Oxidizing Agent | Conditions | Product | Reference |

| KMnO₄ | Heat, aqueous | 4-bromo-2-methylphenyl benzoate | Analogous to masterorganicchemistry.commasterorganicchemistry.com |

| N-hydroxyimide/Fe(NO₃)₃ | O₂, solvent | 4-bromo-2-methylphenyl benzoate | Analogous to rsc.org |

Table 4: Potential Oxidative Transformations of the Benzylic Methylene Group.

Homologation Reactions of Benzylic Bromide Derivatives (Relevance to Benzyloxy group)

Homologation reactions, which extend a carbon chain by a single methylene unit or other carbon-containing fragments, are of significant interest in synthetic chemistry. A notable development in this area is the homologation of electron-rich benzyl bromide derivatives through the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond. nih.gov This methodology is particularly relevant to structures containing a benzyloxy group, as this group is a strong electron-donating substituent that activates the aromatic ring.

The reaction mechanism exploits the classic reactivity of benzyl halides as electrophiles and aromatic rings as nucleophiles. nih.gov It is proposed to proceed through the following key steps:

Reaction of an electron-rich benzyl bromide with a diazo compound, facilitated by the formation of a stabilized benzylic carbocation intermediate.

Generation of an alkyl diazonium ion, which then loses nitrogen gas.

Neighboring group participation by the electron-rich aryl ring, leading to the formation of a phenonium ion intermediate.

Nucleophilic opening of the phenonium ion by the bromide leaving group to yield the homologated product.

The presence of electron-donating groups on the benzene (B151609) ring is crucial for the success of this transformation. Alkoxy substituents, such as the benzyloxy group in this compound, are effective at stabilizing the carbocation intermediates, thus facilitating the reaction. Studies have shown that benzyl bromide derivatives featuring alkoxy groups, including benzyloxy (3o in the study), react efficiently to provide the desired homologated products in good yields. nih.gov The regioselectivity of the phenonium ion opening is typically high, leading to a single major product. nih.gov

This reaction is valuable as it introduces new tertiary or quaternary benzylic centers while retaining an alkyl bromide functional handle for subsequent derivatization. nih.gov

Table 1: Examples of Homologation Reactions with Electron-Rich Benzyl Bromides

| Benzyl Bromide Substrate | Diazo Compound | Product Yield | Reference |

|---|---|---|---|

| 4-Methoxybenzyl bromide | Trifluoromethyl diazo | 86% | nih.gov |

| 4-(Benzyloxy)benzyl bromide | Trifluoromethyl diazo | 80% | nih.gov |

| 3-Bromo-4-methoxybenzyl bromide | Trifluoromethyl diazo | 84% | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Substituted Benzene Ring

The benzene ring of this compound is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

The general mechanism for EAS involves the attack of an electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. makingmolecules.comlibretexts.orglibretexts.org The rate and regioselectivity of the substitution are dictated by the existing substituents on the ring.

In this compound, the substituents are:

-OCH₂Ph (Benzyloxy group at C2): A strongly activating, ortho, para-directing group due to the resonance donation of a lone pair from the oxygen atom.

-CH₃ (Methyl group at C1): An activating, ortho, para-directing group via an inductive effect and hyperconjugation.

-Br (Bromo group at C4): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

The available positions for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

Benzyloxy (at C2): Directs to C6 (ortho) and C4 (para, already substituted).

Methyl (at C1): Directs to C2 (ortho, already substituted) and C6 (ortho) and C4 (para, already substituted).

Bromo (at C4): Directs to C3 (ortho) and C5 (ortho).

Table 2: Predicted Regioselectivity of EAS on this compound

| Reaction | Electrophile | Major Product |

|---|---|---|

| Bromination | Br⁺ | 2-(Benzyloxy)-4,6-dibromo-1-methylbenzene |

| Nitration | NO₂⁺ | 2-(Benzyloxy)-4-bromo-1-methyl-6-nitrobenzene |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on aryl halides can proceed through two primary mechanisms: the SₙAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism. chemistrysteps.comyoutube.com

Addition-Elimination Mechanism: This pathway is favored when the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.comyoutube.com The ring of this compound is substituted with electron-donating groups (benzyloxy and methyl), making it electron-rich. Consequently, the addition-elimination mechanism is highly disfavored for this compound.

Elimination-Addition (Benzyne) Mechanism: This mechanism does not require electron-withdrawing activating groups but instead relies on the use of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a highly reactive benzyne intermediate. youtube.com For this compound, the strong base would abstract a proton from one of the positions ortho to the bromo leaving group (C3 or C5). Elimination of the bromide ion would then generate a benzyne intermediate. The subsequent addition of the nucleophile can occur at either carbon of the triple bond, potentially leading to a mixture of regioisomeric products. youtube.comyoutube.com

Functional Group Interconversions at the Methyl Moiety

The methyl group at the C1 position is a benzylic carbon, which imparts it with unique reactivity, allowing for a variety of functional group interconversions.

Benzylic Halogenation The most common method for introducing a halogen at the benzylic position is through free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) allows for the selective bromination of the methyl group to yield 2-(benzyloxy)-4-bromo-1-(bromomethyl)benzene. This benzylic bromide is a versatile synthetic intermediate.

Oxidation The benzylic methyl group can be oxidized to different oxidation states depending on the reagents and conditions employed.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions will oxidize the methyl group completely to a carboxylic acid, forming 2-(benzyloxy)-4-bromobenzoic acid.

Oxidation to Aldehyde: Selective oxidation to the aldehyde is more challenging but can be achieved using specific reagents that avoid over-oxidation.

Nucleophilic Substitution on Benzylic Halides Once converted to a benzylic bromide, the -CH₂Br group is susceptible to nucleophilic substitution (Sₙ1 or Sₙ2) reactions. This opens a pathway to a wide array of other functional groups.

Table 3: Potential Functional Group Interconversions at the Methyl Moiety

| Starting Material | Reagent(s) | Product Functional Group | Product Name |

|---|---|---|---|

| -CH₃ | NBS, initiator | -CH₂Br | 2-(Benzyloxy)-4-bromo-1-(bromomethyl)benzene |

| -CH₃ | KMnO₄, H⁺, heat | -COOH | 2-(Benzyloxy)-4-bromobenzoic acid |

| -CH₂Br | NaOH(aq) | -CH₂OH | (2-(Benzyloxy)-4-bromophenyl)methanol |

| -CH₂Br | NaCN | -CH₂CN | 2-(2-(Benzyloxy)-4-bromophenyl)acetonitrile |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Benzylic Proton Assignments

The ¹H NMR spectrum of 2-(Benzyloxy)-4-bromo-1-methylbenzene is predicted to exhibit distinct signals corresponding to the methyl, benzylic, and aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating benzyloxy and methyl groups, and the electron-withdrawing bromine atom.

Benzylic Protons (-OCH₂Ph): The two protons of the benzylic methylene group are expected to appear as a sharp singlet in the region of 5.0-5.2 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

Aromatic Protons: The compound has two aromatic rings, leading to signals typically between 6.5 and 8.0 ppm nih.gov.

Monosubstituted Phenyl Ring: The five protons of the benzyl (B1604629) group's phenyl ring will likely appear as a multiplet between 7.2 and 7.5 ppm, a typical range for unsubstituted phenyl groups.

Trisubstituted Benzene Ring: The three protons on the bromo-substituted methylbenzene ring are in distinct chemical environments and are expected to show a specific splitting pattern.

The proton at C3 (ortho to both the methyl and benzyloxy groups) is anticipated to be the most upfield of the aromatic protons on this ring.

The proton at C5 (ortho to the bromine and meta to the benzyloxy group) would likely appear as a doublet of doublets.

The proton at C6 (ortho to the bromine and meta to the methyl group) would appear as a doublet.

Methyl Protons (-CH₃): The protons of the methyl group attached to the benzene ring are expected to produce a singlet at approximately 2.2-2.4 ppm, characteristic of benzylic methyl groups nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl (-CH₃) | 2.2–2.4 | Singlet (s) |

| Benzylic (-OCH₂Ph) | 5.0–5.2 | Singlet (s) |

| Aromatic H (Trisubstituted Ring) | 6.8–7.4 | Multiplet (m) |

| Aromatic H (Phenyl Ring) | 7.2–7.5 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, as there is no molecular symmetry.

Aliphatic Carbons: The methyl carbon (-CH₃) is expected to have a signal in the upfield region, around 16-22 ppm. The benzylic methylene carbon (-OCH₂) signal is predicted to be in the range of 65-75 ppm due to the influence of the attached oxygen.

Aromatic Carbons: The twelve aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm.

The carbon attached to the bromine (C4) may experience a "heavy atom effect," causing its signal to appear more upfield than predicted solely by electronegativity, potentially around 115-120 ppm.

The carbons attached to oxygen (C2) and the ipso-carbon of the benzyl group will be the most downfield due to the deshielding effect of the oxygen atom.

The remaining aromatic carbons will have chemical shifts determined by the combined inductive and resonance effects of the various substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | 16–22 |

| Benzylic (-OCH₂Ph) | 65–75 |

| Aromatic C-Br | 115–120 |

| Aromatic C-H | 110–135 |

| Aromatic C (quaternary) | 125–160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through two or three bonds. It would be instrumental in identifying adjacent protons on the aromatic rings. For instance, correlations between the protons at C5 and C6 on the trisubstituted ring would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This technique would definitively link each aromatic and aliphatic proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity through quaternary carbons. For example, correlations would be expected from the benzylic methylene protons (-OCH₂) to the C2 carbon of the methylbenzene ring and the ipso-carbon of the benzyl group's phenyl ring. Similarly, the methyl protons would show a correlation to the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key expected correlation would be between the benzylic methylene protons and the aromatic proton at C3, confirming the spatial proximity of these groups.

Analysis of Spin-Spin Coupling Patterns in Substituted Aromatic Systems

The spin-spin coupling patterns of the protons on the trisubstituted benzene ring provide definitive structural information. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled protons.

Ortho Coupling (³JHH): Coupling between adjacent protons (e.g., H5 and H6) is typically the largest, with J-values around 7–9 Hz. The signal for H6 would likely appear as a doublet due to coupling with H5.

Meta Coupling (⁴JHH): Coupling between protons separated by three bonds (e.g., H3 and H5) is much smaller, with J-values typically in the range of 2–3 Hz. This would contribute to the multiplicity of the H3 and H5 signals.

Para Coupling (⁵JHH): Coupling over four bonds is usually very small (<1 Hz) and often not resolved in standard spectra.

The analysis of these coupling patterns allows for the unambiguous assignment of each proton on the substituted ring. For example, the proton at C5 would be expected to be a doublet of doublets due to one ortho coupling to H6 and one meta coupling to H3.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₃BrO. A key feature in the mass spectrum would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The calculated monoisotopic mass for C₁₄H₁₃⁷⁹BrO is 276.0150 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition of the compound with high confidence nih.govachemblock.com.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound. The fragmentation pattern observed under electron ionization (EI) provides a molecular fingerprint, revealing characteristic cleavages that correspond to the compound's specific structural features. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (277.16 g/mol ), with a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of a single bromine atom.

The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation events for this compound include:

Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the C-O bond of the ether, leading to the formation of a highly stable benzyl cation or tropylium ion (C₇H₇⁺). This fragment is typically observed as the base peak at m/z 91.

Alpha-Cleavage of the Ether: Cleavage of the bond between the benzyl group's methylene carbon and the oxygen atom can also occur.

Loss of Bromine: Fragmentation involving the loss of the bromine atom (Br•) from the molecular ion would result in a fragment at M-79 or M-81.

Cleavage of the Bromotoluene Moiety: The molecular ion can also fragment to produce a bromotoluene-derived cation.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 277/279 | [C₁₄H₁₃BrO]⁺ | Molecular Ion (M⁺) |

| 197 | [C₇H₆BrO]⁺ | Loss of benzyl radical (•C₇H₇) |

| 185/187 | [C₈H₉Br]⁺ | Rearrangement and fragmentation |

| 171/173 | [C₇H₆Br]⁺ | Fragment from the bromotoluene moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from benzyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. These characteristic absorptions provide direct evidence for the presence of the aromatic rings, the ether linkage, and the alkyl group. pressbooks.publibretexts.orglibretexts.org

Key expected absorptions include:

Aromatic C-H Stretch: A group of bands typically appearing just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) is characteristic of C-H bonds on the benzene rings. pressbooks.pub

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl (-CH₃) and methylene (-CH₂-) groups are expected in the 2850-2960 cm⁻¹ region. libretexts.org

Aromatic C=C Bends: A series of sharp peaks in the 1450-1600 cm⁻¹ region results from the carbon-carbon double bond stretching within the aromatic rings.

C-O-C Ether Stretch: The most diagnostic feature for the ether linkage is a strong, prominent band corresponding to the asymmetric C-O-C stretch, typically found in the range of 1200-1250 cm⁻¹ for aryl-alkyl ethers. A symmetric stretching band may also be observed near 1000-1050 cm⁻¹. libretexts.orglibretexts.org

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers.

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1200 - 1250 | Strong |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The chromophores in this compound are the two substituted benzene rings. The absorption of UV light excites electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π*) orbitals. youtube.com

For aromatic compounds, the most significant electronic transitions are π → π* transitions. uzh.chup.ac.za Benzene itself exhibits two primary absorption bands. In substituted benzenes like the subject compound, the presence of substituents alters the energy levels of the molecular orbitals, typically causing a shift in the absorption maxima (λₘₐₓ) and intensity. up.ac.za

Interactive Table: Expected Electronic Transitions in UV-Vis Spectroscopy

| Transition Type | Chromophore | Expected Absorption Range (nm) | Description |

| π → π | Substituted Benzene Ring | ~200 - 240 | Primary absorption band (E-band) |

| π → π | Substituted Benzene Ring | ~250 - 290 | Secondary, fine-structured band (B-band) |

Chromatographic Methods for Purity Assessment and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its separation from impurities or related compounds. Given the compound's moderate polarity and aromatic nature, a reverse-phase HPLC (RP-HPLC) method is most suitable.

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is standard for separating moderately polar to nonpolar compounds.

Mobile Phase: A gradient or isocratic mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile (B52724) or methanol). The specific ratio would be optimized to achieve good resolution between the target compound and any potential impurities.

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., near its λₘₐₓ of ~270-280 nm) would provide high sensitivity.

The retention time of the compound under specific conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC) is best suited for analyzing thermally stable and volatile compounds. Due to its relatively high molecular weight (277.16 g/mol ) and boiling point, this compound has limited volatility, potentially requiring high inlet and oven temperatures for analysis. Such conditions could risk thermal degradation.

Therefore, GC is more commonly used to analyze more volatile precursors, starting materials, or potential low-molecular-weight byproducts in a sample. While derivatization is a technique used to increase the volatility and thermal stability of analytes for GC analysis, it is most often applied to compounds with active hydrogen atoms (e.g., alcohols, amines, carboxylic acids). researchgate.net For a stable ether like this compound, direct GC analysis under carefully optimized, high-temperature conditions would be the primary approach, rather than derivatization.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound.

A standard TLC protocol would include:

Stationary Phase: A silica gel plate (SiO₂) is the most common choice for compounds of this polarity.

Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is used. The ratio is adjusted to achieve an R_f (retention factor) value for the product that is ideally between 0.3 and 0.5, allowing for clear separation from starting materials and byproducts.

Visualization: As the compound contains aromatic rings, it can be readily visualized under a UV lamp (at 254 nm), where it will appear as a dark spot due to fluorescence quenching. Staining with agents like potassium permanganate is also an option if further visualization is needed.

By spotting the reaction mixture alongside the starting materials on the TLC plate over time, one can observe the consumption of reactants and the formation of the desired product.

Conclusion and Future Perspectives in the Study of 2 Benzyloxy 4 Bromo 1 Methylbenzene

Summary of Key Contributions to Synthetic Organic Chemistry

2-(Benzyloxy)-4-bromo-1-methylbenzene has emerged as a versatile and valuable building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a benzyloxy protecting group, a reactive bromine atom, and a methyl group on an aromatic scaffold, allows for a wide range of chemical transformations. This strategically substituted benzene (B151609) ring serves as a precursor in the multi-step synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The primary contribution of this compound lies in its utility as a key intermediate. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions in later synthetic stages. The bromine atom, on the other hand, is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for the construction of complex molecular architectures. The methyl group can also be functionalized, for instance, through benzylic bromination, further expanding the synthetic possibilities.

While direct, large-scale applications of this compound are not extensively documented, its importance is evident in its role as a precursor. For instance, a closely related analogue, 4-(benzyloxy)-2-bromo-1-methoxybenzene, has been utilized in the synthesis of aromatic boric acid derivatives, which are significant intermediates for creating novel bioactive compounds through Suzuki-Miyaura coupling. This highlights the potential of such benzyloxy-brominated aromatics as foundational molecules in the synthesis of pharmaceuticals and other functional materials.

Interactive Table: Key Synthetic Reactions Involving Benzyloxy-Brominated Aromatics

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Biaryl compounds | Pharmaceuticals, organic electronics |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Aryl amines | Agrochemicals, dyes |

| Stille Coupling | Pd catalyst, organotin reagent | Aryl-substituted compounds | Natural product synthesis |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | Bromomethyl derivative | Further functionalization |

| Deprotection (Benzyloxy) | Hydrogenolysis (e.g., H₂, Pd/C) | Phenolic compounds | Access to hydroxyl functionality |

Unresolved Challenges and Opportunities for Future Research

Specifically, the regioselective bromination of substituted benzyloxybenzenes can be complex. The benzyloxy group is an ortho-, para-directing group, which can lead to a mixture of products during electrophilic aromatic substitution, making the isolation of the desired isomer difficult. Developing more selective and efficient bromination methods for these systems remains an area of active research.

Another challenge is the potential for debenzylation or other side reactions under harsh reaction conditions required for some transformations. The stability of the benzyloxy group can be a limiting factor, and the development of milder catalytic systems for cross-coupling and other reactions is a continuous pursuit.

Future research opportunities in this area are abundant. The development of novel catalytic systems that allow for the direct and regioselective functionalization of the aromatic ring would be a significant advancement. This includes the exploration of C-H activation strategies to introduce new functional groups without the need for pre-functionalization with a halogen. Furthermore, investigating the application of this compound as a precursor for new classes of ligands for catalysis or as a monomer for novel polymers could open up new avenues for this versatile molecule.

Interactive Table: Key Research Challenges and Future Opportunities

| Challenge | Description | Future Research Direction |

| Regioselectivity in Synthesis | Difficulty in controlling the position of substituents on the aromatic ring, leading to isomeric mixtures. | Development of novel directing groups and regioselective catalytic methods. |

| Stability of Protecting Group | The benzyloxy group can be cleaved under certain reaction conditions, limiting the synthetic scope. | Exploration of more robust protecting groups or milder reaction conditions. |

| Limited Commercial Availability | Niche building blocks like this can have limited suppliers and high costs, hindering large-scale applications. | Development of more efficient and scalable synthetic routes from readily available starting materials. |

| Underexplored Reactivity | The full synthetic potential of the trifunctional nature of the molecule may not be fully realized. | Investigation into novel transformations and tandem reactions to increase molecular complexity in fewer steps. |

Emerging Trends in the Synthesis and Application of Benzyloxy-Brominated Aromatics

The field of organic synthesis is constantly evolving, and several emerging trends are relevant to the synthesis and application of benzyloxy-brominated aromatics. One of the most significant trends is the development of more sustainable and efficient catalytic methods. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium for cross-coupling reactions. Additionally, photoredox catalysis is emerging as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions, which could be beneficial for substrates with sensitive functional groups like the benzyloxy ether.

There is also a growing interest in the development of late-stage functionalization techniques. These methods allow for the modification of complex molecules at a late stage in the synthesis, which is particularly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. Benzyloxy-brominated aromatics can serve as valuable platforms for such late-stage modifications.

In terms of applications, there is a clear trend towards the use of highly functionalized aromatic building blocks in the design of new therapeutic agents and advanced materials. The benzyloxy and bromo functionalities offer opportunities for creating molecules with specific three-dimensional structures and electronic properties. For example, the incorporation of such fragments into organic light-emitting diode (OLED) materials or as ligands for metal-organic frameworks (MOFs) is an area of growing interest.

The continued exploration of benzyloxy-brominated aromatics as key building blocks in the synthesis of natural products and their analogues also represents an important future direction. Many biologically active natural products contain complex aromatic cores, and molecules like this compound can provide a synthetically accessible starting point for their total synthesis.

Q & A

Q. Factors influencing conditions :

- Solvent polarity : Acetonitrile enhances NBS reactivity for regioselective bromination.

- Temperature : Mild conditions (25–50°C) prevent side reactions like over-bromination.

- Catalysts : Lewis acids (e.g., FeCl₃) may improve electrophilic substitution efficiency.

Basic: How is the molecular structure of this compound characterized using spectroscopic techniques?

Answer:

Key characterization methods include:

- NMR :

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between substituents, validating regiochemistry .

- Mass spectrometry : Molecular ion peak at m/z 263.134 (C₁₃H₁₁BrO⁺) .

Advanced: What challenges arise in achieving regioselective bromination in the synthesis of this compound, and how can they be addressed?

Answer:

Challenges :

- Competing para-bromination due to the electron-donating benzyloxy group.

- Steric hindrance from the methyl group limiting accessibility.

Q. Solutions :

- Directing group strategy : Use transient protecting groups (e.g., acetyl) to block undesired positions .

- Catalytic control : Employ FeCl₃ to enhance ortho-selectivity by stabilizing transition states .

- Solvent optimization : Polar aprotic solvents (e.g., CH₃CN) improve bromine electrophilicity .

Advanced: How do steric and electronic effects of the benzyloxy and methyl groups influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic effects :

- The benzyloxy group is electron-donating (+M effect), activating the ring for electrophilic substitution but deactivating nucleophilic sites.

- The bromine atom acts as a leaving group in Suzuki couplings, with Pd catalysts facilitating aryl-aryl bond formation .

- Steric effects :

- The methyl group at position 1 hinders approach to the para-bromo site, reducing coupling efficiency.

- Bulky ligands (e.g., SPhos) mitigate steric effects in Pd-mediated reactions .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Chemical goggles, nitrile gloves, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

- Storage : Keep in sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C .

Advanced: How can computational chemistry predict the reactivity and stability of this compound derivatives?

Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics simulations : Model solvation effects and transition states in cross-coupling reactions .

- Database tools : REAXYS and PubChem datasets validate synthetic pathways and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.